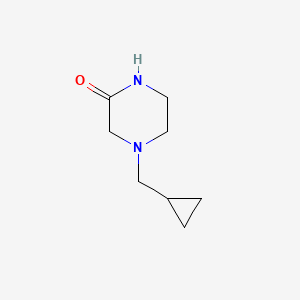

4-(Cyclopropylmethyl)piperazin-2-one

Description

Significance of Piperazin-2-one (B30754) Scaffolds in Organic and Medicinal Chemistry Research

The piperazin-2-one core is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structural framework is widely recognized as a "privileged scaffold" in medicinal chemistry. dicp.ac.cnthieme-connect.com This designation stems from its frequent appearance in a multitude of biologically active compounds, where it can interact with various biological targets. nih.govnih.gov The piperazine (B1678402) nucleus offers a versatile and conformationally constrained backbone that chemists can modify to fine-tune a molecule's physicochemical and pharmacokinetic properties. nih.govnih.gov The presence of nitrogen atoms, for instance, can enhance water solubility and provide sites for hydrogen bonding, which are crucial for drug-receptor interactions. nih.govnih.gov

Prevalence in Complex Molecular Architectures and Synthetic Targets

The piperazin-2-one motif is a key structural component in numerous complex molecules, including natural products and synthetic pharmaceuticals. dicp.ac.cn Its incorporation into these architectures highlights its value as a reliable building block for constructing intricate molecular designs. The constrained peptide-like structure of the piperazin-2-one ring makes it an effective tool for creating peptidomimetics, which mimic the structure of peptides while offering improved stability and bioavailability. dicp.ac.cnthieme-connect.com

| Compound Class | Example(s) | Significance |

| Natural Products | (-)-Agelastatin A, Piperazirum | Exhibit potent anticancer activities. dicp.ac.cn |

| Pharmaceuticals | Praziquantel | A widely used anthelmintic drug. dicp.ac.cnnih.gov |

| Research Compounds | Peptidomimetics | Used to study protein-protein interactions and develop new therapeutic agents. dicp.ac.cnthieme-connect.com |

| Antiviral Agents | Trisubstituted piperazin-2-one derivatives | Show activity against adenovirus replication. medchemexpress.com |

Strategic Importance of Cyclopropylmethyl Moieties in Chemical Design

The cyclopropyl (B3062369) group is a three-membered carbocyclic ring that, despite its simplicity, imparts unique and valuable properties to a molecule. scientificupdate.com Due to significant ring strain, the carbon-carbon bonds have enhanced p-character, and the carbon-hydrogen bonds are shorter and stronger than in typical aliphatic chains. scientificupdate.comwikipedia.org

In medicinal chemistry, the cyclopropyl ring is frequently used as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl groups. researchgate.netchem-space.com This substitution can lead to significant improvements in a compound's biological profile. Attaching a cyclopropyl group via a methylene (B1212753) linker creates the cyclopropylmethyl moiety, which is strategically employed to:

Increase Metabolic Stability : The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase a drug's half-life and duration of action.

Enhance Potency : The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing its potency. scientificupdate.com

Improve Physicochemical Properties : The introduction of a cyclopropylmethyl group can modulate a molecule's lipophilicity and basicity, which can in turn affect its solubility, permeability, and potential for off-target effects. hyphadiscovery.com

Reduce Off-Target Effects : By altering the shape and electronic properties of a molecule, the cyclopropylmethyl group can reduce its affinity for unintended biological targets, leading to an improved safety profile. scientificupdate.com

| Property | Effect of Cyclopropylmethyl Group | Rationale |

| Metabolic Stability | Often increased | Higher C-H bond dissociation energy reduces susceptibility to CYP450 oxidation. hyphadiscovery.com |

| Potency | Can be enhanced | Rigid structure provides conformational constraint, optimizing target binding. scientificupdate.com |

| Lipophilicity | Modulated | Can be used as a bioisosteric replacement to fine-tune lipophilicity. chem-space.com |

| Target Selectivity | Can be improved | Alters molecular shape and electronics, reducing off-target interactions. scientificupdate.com |

Research Trajectories and Academic Relevance of 4-(Cyclopropylmethyl)piperazin-2-one

While extensive research focuses on the broader classes of piperazin-2-ones and cyclopropyl-containing molecules, this compound itself is primarily relevant as a specialized chemical intermediate. Its structure combines the desirable features of the piperazin-2-one core with the advantageous properties of the cyclopropylmethyl group. A closely related compound, 1-cyclopropylmethyl piperazine, is a known intermediate in the synthesis of Volasertib, a kinase inhibitor. google.com This indicates that compounds like this compound are valuable building blocks for the construction of more complex, biologically active molecules.

Historical Context of Piperazinone Synthesis Methodologies

The synthesis of piperazine and piperazinone derivatives has been a subject of chemical research for nearly a century. researchgate.net Early and classical methods for constructing the piperazinone ring often relied on multi-step sequences that started from readily available materials like amino acids or 1,2-diamines. dicp.ac.cnresearchgate.net

Common historical approaches include:

Cyclization of N-substituted amino acid derivatives : This involves reacting an N-substituted amino acid with an activated ethylenediamine (B42938) derivative.

Reduction of diketopiperazines : The piperazin-2-one ring can be formed by the partial reduction of a 2,5-diketopiperazine, which is a cyclic dipeptide. researchgate.netthieme-connect.com

Intramolecular cyclization : Stepwise N-alkylation of 1,2-diamines followed by an intramolecular ring-closing reaction has been a conventional route. researchgate.net

These methods, while foundational, often required harsh reaction conditions, multiple steps, and offered limited control over stereochemistry, which presented challenges for synthesizing complex chiral molecules. researchgate.net

Current Landscape of Advanced Synthetic Approaches to Piperazin-2-ones

Modern organic synthesis has introduced a variety of sophisticated and efficient methods for preparing piperazin-2-ones, often with high levels of stereocontrol. These advanced approaches are characterized by improved efficiency, milder reaction conditions, and the ability to rapidly generate molecular diversity. thieme.de

Key contemporary strategies include:

Transition-Metal Catalysis : Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones with excellent enantioselectivity. dicp.ac.cnrsc.org Other methods involve palladium-catalyzed cyclization reactions. thieme-connect.com

Cascade Reactions : Novel cascade approaches allow for the formation of multiple chemical bonds in a single pot, significantly streamlining the synthetic process. For example, a metal-promoted cascade using a chloro allenylamide, primary amines, and aryl iodides can efficiently produce substituted piperazin-2-ones. thieme-connect.comthieme.de

Multi-Component Reactions (MCRs) : MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for assembling piperazinone scaffolds from simple starting materials in a single step, making them ideal for creating libraries of compounds for drug discovery. organic-chemistry.org

Photoredox Catalysis : Light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization and for constructing the piperazine ring under mild conditions. mdpi.comorganic-chemistry.org

Domino Reactions : One-pot sequences combining reactions like a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC) have been developed to produce chiral piperazin-2-ones with high enantiomeric excess. acs.org

These modern techniques represent a significant leap forward, enabling chemists to synthesize complex piperazin-2-one derivatives with greater precision and efficiency, thereby accelerating research in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-6-10(4-3-9-8)5-7-1-2-7/h7H,1-6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVMFIXSEOTSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Cyclopropylmethyl Piperazin 2 One

Reactive Sites and Functional Group Transformations on the Piperazin-2-one (B30754) Core

The 4-(Cyclopropylmethyl)piperazin-2-one molecule possesses several potential reactive sites: the secondary amine at the N1 position, the carbonyl group at the C2 position, and the N4-cyclopropylmethyl substituent. The reactivity at these sites can be inferred from the general behavior of similar N-alkyl piperazinones, though specific examples for this compound are not documented.

N-Alkylation and Acylation Reactions

The secondary amine (N1-H) on the piperazin-2-one ring is expected to be the primary site for alkylation and acylation reactions. Generally, the nitrogen atom of an amide is significantly less nucleophilic than a typical secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, the N1 nitrogen in the piperazin-2-one ring is an amine, not an amide, and should readily undergo reactions typical of secondary amines.

N-Alkylation: No specific examples of N-alkylation of this compound are reported. In principle, this reaction would involve the treatment of the piperazinone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an epoxide, in the presence of a base to yield the corresponding 1,4-disubstituted piperazin-2-one.

N-Acylation: Similarly, specific data on the N-acylation of this compound is unavailable. It is anticipated that the N1-H could react with acylating agents like acid chlorides or anhydrides under basic conditions to form the corresponding N-acyl derivative.

Reactions at the Carbonyl Group

The carbonyl group of the lactam moiety in this compound is another potential site for chemical transformation. Typical reactions of lactams include reduction and hydrolysis.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding 1-(Cyclopropylmethyl)piperazine (B1349455). Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄). However, no studies demonstrating this specific reduction have been found.

Hydrolysis: Under acidic or basic conditions, the amide bond could be hydrolyzed to open the ring, yielding an N-(2-aminoethyl)-N-(cyclopropylmethyl)glycine derivative. The specific conditions and kinetics for this potential hydrolysis are not documented.

Substitutions and Modifications on the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is generally stable. Transformations would typically require harsh conditions that could lead to the opening of the strained cyclopropane (B1198618) ring. Such reactions might proceed via radical or cationic intermediates. There is no available literature describing modifications to the cyclopropylmethyl group while attached to the piperazin-2-one core.

Mechanistic Investigations of this compound Reactions

A thorough search of chemical literature and databases yielded no specific mechanistic, kinetic, or thermodynamic studies for reactions involving this compound. The sections below are therefore based on general principles of organic reaction mechanisms.

Reaction Kinetics and Thermodynamic Considerations

Without experimental data, any discussion of reaction kinetics (e.g., rate constants, activation energies) or thermodynamics (e.g., enthalpy and entropy of reaction) for the derivatization of this compound would be entirely speculative. Such data is essential for understanding reaction feasibility and optimizing conditions but has not been published for this specific compound.

Proposed Reaction Mechanisms and Intermediates

While no reaction mechanisms have been specifically investigated for this compound, hypothetical mechanisms can be proposed for its potential reactions based on established chemical principles.

N-Alkylation/Acylation: These reactions would likely proceed via a standard nucleophilic substitution mechanism (Sₙ2 for alkyl halides) or nucleophilic acyl substitution. The N1 nitrogen would act as the nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent.

Carbonyl Reduction: The mechanism for reduction with a hydride reagent like LiAlH₄ would involve the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species and subsequent steps leading to the final amine.

It must be reiterated that these are generalized mechanisms, and no specific intermediates or transition states have been calculated or experimentally observed for reactions involving this compound.

Stereochemical Aspects in Derivatization

The introduction of stereocenters into the this compound scaffold is a critical aspect of its derivatization, significantly influencing the pharmacological profile of the resulting molecules. The control of chirality in synthetic transformations allows for the preparation of stereochemically pure isomers, which is often essential for achieving desired biological activity and minimizing off-target effects. Both diastereoselective and enantioselective approaches have been developed for the synthesis of chiral piperazin-2-one derivatives, providing access to a diverse range of stereoisomers.

Control of Chirality in Synthetic Transformations

The control of chirality in the derivatization of this compound can be achieved through various synthetic strategies. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to direct the stereochemical outcome of a reaction.

One prominent strategy involves the use of chiral pool starting materials, such as amino acid derivatives, to construct the piperazin-2-one ring with a predefined stereochemistry dicp.ac.cn. For instance, starting from a chiral α-amino acid, a chiral 3-substituted piperazin-2-one can be synthesized. The existing stereocenter at C-3 can then influence the stereochemical outcome of subsequent reactions at other positions of the ring, a process known as substrate-controlled diastereoselection.

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the piperazin-2-one core, directing the stereoselective introduction of a new substituent. After the desired transformation, the auxiliary can be removed to yield the chiral product. For example, chiral auxiliaries have been employed to promote dynamic kinetic resolutions of α-bromo esters in the synthesis of 3-substituted piperazinones dicp.ac.cn.

Catalytic asymmetric synthesis represents a highly efficient method for controlling chirality. Chiral catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities dicp.ac.cnrsc.org. This method could be adapted to produce chiral derivatives of this compound by starting with an appropriately substituted pyrazin-2-ol precursor.

Furthermore, kinetic resolution, including enzymatic methods, can be employed to separate a racemic mixture of piperazin-2-one derivatives into its constituent enantiomers dicp.ac.cn. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme.

The table below summarizes various approaches to control chirality in the synthesis of piperazin-2-one derivatives, which are applicable to the derivatization of this compound.

| Strategy | Description | Potential Application to this compound |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids) to construct the chiral piperazin-2-one scaffold. | Synthesis of chiral 3- or 5-substituted derivatives. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Diastereoselective alkylation or other modifications at C-3, C-5, or C-6. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Enantioselective hydrogenation, alkylation, or other additions to the piperazin-2-one ring. |

| Kinetic Resolution | Separation of a racemic mixture by exploiting the different reaction rates of enantiomers with a chiral agent. | Resolution of a racemic mixture of a derivatized this compound. |

Diastereoselective and Enantioselective Approaches to Derivatives

Building upon the principles of chirality control, specific diastereoselective and enantioselective methods have been developed to access a wide array of chiral piperazin-2-one derivatives. These approaches are crucial for the systematic exploration of the stereostructure-activity relationships of these compounds.

Diastereoselective Approaches:

Diastereoselective reactions are instrumental in creating new stereocenters in a molecule that already contains one or more chiral centers. The existing stereocenter(s) exert a directing effect on the incoming reagent, leading to the preferential formation of one diastereomer.

A common diastereoselective approach involves the alkylation of a chiral piperazin-2-one enolate. For instance, a piperazin-2-one derived from a chiral amino acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the sterically less hindered face, yielding a diastereomerically enriched product. The diastereoselectivity of such reactions can be influenced by the nature of the base, solvent, and reaction temperature. The enantioselective synthesis of peptides containing a 3-substituted 2-oxopiperazine system has been achieved through the direct diastereoselective alkylation of an N-(hydroxyalkyl)-2-oxopiperazine researchgate.net.

Visible light-mediated diastereoselective epimerization has also been reported as a method to convert less stable isomers of substituted piperazines to their more stable counterparts with high diastereoselectivity nih.gov. This approach could potentially be applied to equilibrate a mixture of diastereomeric piperazin-2-one derivatives to favor the thermodynamically more stable isomer.

Enantioselective Approaches:

Enantioselective synthesis aims to create a chiral molecule from an achiral or racemic precursor, resulting in an excess of one enantiomer.

A significant advancement in the enantioselective synthesis of piperazin-2-ones is the palladium-catalyzed asymmetric allylic alkylation (AAA) nih.govnih.govthieme-connect.comcaltech.edu. This method has been successfully used for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess nih.govthieme-connect.comcaltech.edu. The reaction typically involves the decarboxylative allylic alkylation of N-protected piperazin-2-ones, where a chiral phosphine-oxazoline (PHOX) ligand on the palladium catalyst controls the stereochemical outcome nih.gov.

Another powerful enantioselective method is the asymmetric hydrogenation of unsaturated piperazin-2-one precursors. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities dicp.ac.cnrsc.org. Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed to afford chiral products with good enantioselectivities dicp.ac.cn.

One-pot asymmetric approaches have also been devised for the synthesis of C3-substituted piperazin-2-ones. These methods can involve a sequence of reactions, such as a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization, catalyzed by a chiral organocatalyst researchgate.netacs.org.

The following table provides a summary of selected diastereoselective and enantioselective methods applicable to the synthesis of chiral this compound derivatives.

| Approach | Method | Stereochemical Outcome | Key Features |

| Diastereoselective | Alkylation of chiral enolates | Formation of one diastereomer in excess | Substrate-controlled stereoselection. |

| Epimerization | Conversion to the thermodynamically more stable diastereomer | Can be mediated by visible light. | |

| Enantioselective | Palladium-catalyzed Asymmetric Allylic Alkylation | High enantiomeric excess (ee) for α-substituted piperazin-2-ones | Utilizes chiral ligands (e.g., PHOX). |

| Asymmetric Hydrogenation | High ee and diastereomeric ratio (dr) | Catalyzed by palladium or iridium complexes with chiral ligands. | |

| One-pot Asymmetric Synthesis | Good to high ee for C3-substituted piperazin-2-ones | Often involves organocatalysis in a tandem reaction sequence. |

Structural Analysis and Computational Studies of 4 Cyclopropylmethyl Piperazin 2 One

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of 4-(Cyclopropylmethyl)piperazin-2-one is dictated by the conformational flexibility of the piperazin-2-one (B30754) ring and the orientation of the N-cyclopropylmethyl substituent.

Ring Conformations of the Piperazin-2-one Heterocycle:

It is important to note that in solution, the piperazin-2-one ring may exist as a mixture of rapidly interconverting conformers. The energy barrier between these conformations is generally low, allowing for dynamic equilibrium at room temperature. nih.gov

Influence of the Cyclopropylmethyl Group on Molecular Geometry

Generally, bulky substituents on six-membered rings prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric hindrance. Therefore, it is anticipated that the cyclopropylmethyl group in this compound will predominantly adopt an equatorial orientation. This arrangement would place the substituent away from the axial hydrogens on the ring, leading to a more stable conformation.

The cyclopropyl (B3062369) group itself has unique electronic properties, behaving in some respects like a double bond. nih.gov This can lead to conjugative interactions with the adjacent nitrogen atom's lone pair, potentially influencing the bond lengths and angles around the N4 atom. The orientation of the cyclopropyl ring relative to the C-N bond can also vary, with a "bisected" conformation often being energetically favored. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of molecules. researchgate.net For this compound, these calculations can determine key reactivity descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is primarily localized on the electron-rich regions of the molecule, likely involving the lone pairs of the nitrogen atoms and the pi-system of the carbonyl group. The LUMO, on the other hand, would be centered on the electron-deficient areas, particularly the carbonyl carbon. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to identify sites susceptible to electrophilic and nucleophilic attack. The red, electron-rich regions (negative potential) would likely be around the carbonyl oxygen and the nitrogen atoms, while the blue, electron-poor regions (positive potential) would be near the amide proton and the hydrogens of the cyclopropylmethyl group.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 7.7 eV | Reflects the chemical reactivity and kinetic stability. |

Note: These are hypothetical values based on calculations for structurally similar molecules and are intended for illustrative purposes.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Quantum chemical calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are highly valuable for structural elucidation and for confirming the identity of a synthesized compound. The predicted 1H and 13C NMR chemical shifts for this compound would show characteristic signals for the different chemical environments within the molecule.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H (amide) | 7.5 - 8.5 | broad singlet |

| C3-H2 | 3.2 - 3.4 | multiplet |

| C5-H2 | 2.8 - 3.0 | multiplet |

| C6-H2 | 2.6 - 2.8 | multiplet |

| N-CH2-cyclopropyl | 2.4 - 2.6 | doublet |

| CH-cyclopropyl | 0.8 - 1.0 | multiplet |

| CH2-cyclopropyl (cis) | 0.4 - 0.6 | multiplet |

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 168 - 172 |

| C3 | 45 - 50 |

| C5 | 50 - 55 |

| C6 | 55 - 60 |

| N-CH2-cyclopropyl | 60 - 65 |

| CH-cyclopropyl | 8 - 12 |

Note: These are hypothetical values based on known chemical shifts for similar functional groups and are intended for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound's behavior over time, complementing the static information from quantum chemical calculations. nih.gov MD simulations model the atomic motions of the molecule, allowing for the exploration of its conformational landscape and its interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to:

Explore Conformational Dynamics: Simulate the transitions between different ring conformations (chair, boat, etc.) and determine their relative populations and the energy barriers for interconversion.

Analyze Solvation Effects: Study how the molecule interacts with solvent molecules, such as water, and how the solvent influences its conformational preferences.

Investigate Interactions with Biomolecules: If this molecule is being considered for pharmaceutical applications, MD simulations can be used to model its binding to a target protein, providing insights into the binding mode, key interactions, and binding free energy. mdpi.com

These simulations would typically involve placing the molecule in a box of solvent molecules and numerically integrating Newton's equations of motion for all atoms in the system over a certain period of time. The resulting trajectory provides a detailed view of the molecule's dynamic behavior at the atomic level.

Conformational Dynamics in Solution-Phase Models

The conformational landscape of this compound is primarily dictated by the piperazin-2-one ring. Saturated heterocyclic rings like piperazine (B1678402) are not planar and exist in various conformations that can interconvert. For the piperazine ring, a chair conformation is generally the most thermodynamically stable. rsc.org The presence of a carbonyl group at the 2-position and the N-alkylation at the 4-position introduces asymmetry and influences the ring's puckering and the preferred orientation of its substituents.

In solution, this compound is expected to exist predominantly in two rapidly interconverting chair conformations. The cyclopropylmethyl substituent at the N4 position can occupy either an axial or an equatorial position. Computational and experimental studies on similar N-substituted piperazines often show a preference for the equatorial orientation of the substituent to minimize steric hindrance. nih.gov

Molecular dynamics (MD) simulations in explicit solvent models can provide a detailed picture of these dynamics. researchgate.net Such simulations track the atomic movements over time, revealing the stability of different conformations, the frequency of conformational transitions, and the influence of solvent molecules on the conformational equilibrium. For this compound, MD simulations would likely show the piperazin-2-one ring maintaining a distorted chair-like geometry, with the N4-cyclopropylmethyl group predominantly sampling the equatorial space.

| Conformation | Substituent Orientation (Cyclopropylmethyl) | Relative Population (Predicted) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Chair 1 | Equatorial | Major | Minimized 1,3-diaxial steric interactions. |

| Chair 2 | Axial | Minor | Increased steric strain with axial hydrogens. |

| Boat/Twist-Boat | - | Transient/Minor | Higher energy transition states for chair-chair interconversion. |

Investigation of Molecular Flexibility and Rotational Barriers

The molecular flexibility of this compound is characterized by two main dynamic processes: the ring inversion of the piperazin-2-one core and the rotation around the single bonds. The most significant rotational barriers are associated with the amide bond within the lactam ring and the bond connecting the cyclopropylmethyl group to the N4 nitrogen.

The rotation around the C2-N1 amide bond is expected to have a high energy barrier due to its partial double-bond character, effectively locking the local geometry. More dynamic flexibility comes from the chair-to-chair inversion of the ring and the rotation of the N4-C(cyclopropylmethyl) bond.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for calculating the energy barriers of these conformational changes. researchgate.netmdpi.comresearchgate.net By mapping the potential energy surface as a function of a specific dihedral angle, the energy difference between the ground state (energy minimum) and the transition state can be determined, yielding the rotational barrier. nih.gov For N-alkyl piperazines, the barrier to ring inversion can be influenced by the size and nature of the N-substituent. rsc.org Protonation of the piperazine nitrogen can also significantly increase the rotational barrier. nih.gov

| Dynamic Process | Bond/Coordinate Involved | Estimated Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Piperazin-2-one Ring Inversion | Ring Dihedrals | 10 - 15 | DFT (e.g., B3LYP/6-31G) |

| N-C Bond Rotation | Dihedral C5-N4-C(methylene)-C(cyclopropyl) | 5 - 8 | DFT (e.g., B3LYP/6-31G) |

| Amide Bond Rotation | Dihedral C6-N1-C2-O | > 18 | DFT (e.g., B3LYP/6-31G*) |

Computational Studies on Molecular Interactions (In Silico)

In silico techniques are indispensable for predicting how a molecule like this compound might interact with biological macromolecules, thereby providing a rationale for its potential pharmacological activity. nih.gov These computational studies, including molecular docking and molecular dynamics, help to identify putative biological targets and guide the design of more potent and selective analogs. nih.gov

Ligand-Target Docking Simulations for Putative Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for identifying potential binding sites and elucidating the key intermolecular interactions that stabilize the ligand-protein complex. Piperazine derivatives have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govnih.govnih.gov

For this compound, a docking study would involve preparing its 3D structure and docking it into the binding sites of various known targets for piperazine-containing compounds, such as the sigma-1 (σ1) receptor or dopamine (B1211576) D2 receptor. nih.govsemanticscholar.orgnih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding affinity.

A hypothetical docking of this compound into the σ1 receptor might reveal that the protonated N4 nitrogen forms a crucial salt bridge with an acidic residue like ASP114 or GLU172, a common interaction for piperazine-based ligands. semanticscholar.orgnih.gov The cyclopropyl group could engage in hydrophobic interactions within a nonpolar pocket, while the lactam oxygen might act as a hydrogen bond acceptor. researchgate.net

| Ligand Moiety | Interaction Type | Putative Interacting Residue(s) | Contribution to Binding |

|---|---|---|---|

| Piperazine N4 (protonated) | Ionic / Salt Bridge | GLU172 | Major electrostatic stabilization. |

| Cyclopropyl Group | Hydrophobic / van der Waals | TYR103, LEU105, PHE107 | Affinity and selectivity. |

| Piperazin-2-one Oxygen | Hydrogen Bond (Acceptor) | TYR120 | Directional interaction, enhances affinity. |

| Piperazine Ring Backbone | van der Waals | TRP89, ILE178 | Shape complementarity. |

Structure-Based Design Principles for Analog Development

The insights gained from docking simulations form the foundation for structure-based drug design. By understanding the specific interactions between this compound and its putative target, rational modifications can be proposed to enhance binding affinity, selectivity, and other pharmacological properties. lookchem.comnih.gov This process, known as lead optimization, is a cornerstone of modern drug discovery.

Based on the hypothetical docking results with the σ1 receptor, several design principles for analog development can be formulated:

Modification of the N4-substituent: The cyclopropylmethyl group occupies a hydrophobic pocket. Expanding or altering this group (e.g., to cyclobutylmethyl or adding substituents to the cyclopropyl ring) could lead to more extensive hydrophobic interactions, potentially increasing potency. tandfonline.com

Substitution on the Piperazin-2-one Ring: Adding substituents at the C3, C5, or C6 positions of the ring could probe for additional interactions within the binding site. For example, adding a hydroxyl group could introduce a new hydrogen bond, while a small alkyl group could enhance hydrophobic contacts.

Bioisosteric Replacement: The lactam (amide) functionality could be replaced with other groups (bioisosteres) to modulate properties like hydrogen bonding capacity, metabolic stability, and polarity. For instance, replacing the carbonyl with a sulfonyl group.

Scaffold Hopping: The entire piperazin-2-one core could be replaced with a different heterocyclic scaffold that maintains the key interaction points (the basic nitrogen and the hydrophobic group) in the correct spatial orientation.

| Modification Site | Proposed Analog Structure | Design Rationale | Expected Outcome |

|---|---|---|---|

| N4-Substituent | 4-(Cyclobutylmethyl)piperazin-2-one | Explore larger hydrophobic pocket. | Potentially increased binding affinity. |

| Piperazin-2-one Ring (C3) | (3S)-3-Methyl-4-(cyclopropylmethyl)piperazin-2-one | Introduce chirality and probe for steric tolerance/new hydrophobic interactions. | Improved potency and/or selectivity. |

| Piperazin-2-one Ring (C5) | 5-Hydroxymethyl-4-(cyclopropylmethyl)piperazin-2-one | Introduce a new hydrogen bond donor/acceptor group. | Enhanced binding affinity through additional H-bonding. |

| Lactam Moiety | 1,1-Dioxo-4-(cyclopropylmethyl)piperazine | Bioisosteric replacement of the carbonyl with a sulfonyl group. | Altered polarity and metabolic stability profile. |

4 Cyclopropylmethyl Piperazin 2 One As a Building Block in Complex Molecule Synthesis

Integration into Larger Heterocyclic Systems

The piperazin-2-one (B30754) core of 4-(cyclopropylmethyl)piperazin-2-one serves as a versatile platform for the construction of larger, fused heterocyclic architectures. These more complex systems are of significant interest in drug discovery due to their diverse pharmacological activities.

While direct examples of fusion reactions starting from this compound are not extensively documented in publicly available literature, the general reactivity of the piperazin-2-one scaffold allows for the logical extrapolation of its potential in synthesizing fused bicyclic systems. The presence of both a secondary amine and a lactam functionality provides multiple points for annulation reactions.

For instance, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been achieved through the reaction of pyrazole-based precursors with reagents that can form the piperazinone ring in situ nih.gov. A plausible synthetic strategy could involve the reaction of this compound with a suitable pyrazole (B372694) derivative to construct the fused pyrazolopyrazinone system. Similarly, the synthesis of imidazo[1,5-a]pyrazines has been reported through various metalation and cyclization strategies involving substituted pyrazines, suggesting that a suitably functionalized this compound could serve as a key intermediate in the construction of such fused systems nih.gov.

The following table illustrates potential fused heterocyclic systems that could be synthesized from piperazin-2-one precursors.

| Fused Heterocyclic System | Potential Synthetic Precursors |

| Pyrazolo[1,5-a]pyrazin-4(5H)-one | This compound and a substituted pyrazole |

| Imidazo[1,5-a]pyrazin-1(5H)-one | Functionalized this compound |

| Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine | Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles derived from a piperazin-2-one precursor enamine.net |

The piperazin-2-one nucleus is an excellent scaffold for the generation of molecular diversity through the attachment of various substituents at different positions of the ring. Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly assembling complex molecules from simple starting materials and are well-suited for leveraging the reactivity of the this compound scaffold wikipedia.orgnih.govorgsyn.org.

In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate a library of diverse peptidomimetic structures nih.govresearchgate.net. Similarly, while the classic Passerini reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, variations of this reaction could potentially incorporate the piperazin-2-one structure to create α-acyloxy amides with diverse functionalities wikipedia.orgorgsyn.org.

The table below outlines the components of a potential Ugi reaction utilizing this compound.

| Ugi Reaction Component | Example |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Isocyanide | tert-Butyl isocyanide |

| Carboxylic Acid | Acetic acid |

This approach allows for the systematic modification of the substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role in the Synthesis of Specific Research Probes

The inherent reactivity of the secondary amine in this compound makes it a suitable precursor for the synthesis of specialized research probes, including fluorescent labels and affinity tags.

Fluorescent probes are essential tools in chemical biology for visualizing and tracking molecules within cellular systems. The synthesis of such probes often involves the coupling of a fluorophore to a molecule of interest. The secondary amine of this compound can readily react with activated fluorophores, such as N-hydroxysuccinimide (NHS) esters of common dyes, to form stable amide or sulfonamide linkages mdpi.com. For example, reaction with an NHS-activated 7-nitro-1,2,3-benzoxadiazole (NBD) derivative could yield a fluorescently labeled piperazinone researchgate.net.

Similarly, affinity tags, such as biotin (B1667282), are widely used for the purification and detection of proteins and other biomolecules. The synthesis of biotinylated probes can be achieved by reacting the secondary amine of this compound with an activated biotin derivative, such as biotin-NHS nih.gov. This would covalently attach the biotin moiety to the piperazinone scaffold, enabling its use in affinity-based applications.

| Probe Type | Synthetic Strategy |

| Fluorescent Probe | Reaction of this compound with an NHS-activated fluorophore (e.g., NBD-NHS) |

| Affinity Tag | Reaction of this compound with an activated biotin derivative (e.g., Biotin-NHS) |

Proteolysis-targeting chimeras (PROTACs) and molecular glues are emerging therapeutic modalities that induce the degradation of specific proteins. PROTACs are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two rsc.orgresearchgate.net. The linker plays a crucial role in the efficacy of a PROTAC, and rigid heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638) are frequently incorporated into linker designs to improve conformational stability and solubility nih.govnih.govexplorationpub.com. The this compound scaffold, with its inherent rigidity, is a promising candidate for inclusion in PROTAC linkers.

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the degradation of the target. The rational design of molecular glues is an active area of research, and recent studies have shown that appending chemical handles to existing molecules, including those containing piperazine moieties, can convert them into molecular glue degraders biorxiv.orgnih.gov. The this compound structure could serve as a core scaffold for the development of novel molecular glues through the strategic attachment of appropriate chemical functionalities.

Cyclopropylmethyl Group as a Bioisostere or Structural Modifier in Derivatives

The cyclopropylmethyl group at the N-4 position of the piperazin-2-one ring is not merely a simple alkyl substituent; it serves as a critical structural modifier and bioisostere that can significantly influence the pharmacological properties of derivative molecules.

The cyclopropyl (B3062369) ring is a well-established bioisostere for other small alkyl groups, such as isopropyl and tert-butyl, as well as for a phenyl ring in some contexts iris-biotech.deresearchgate.net. This bioisosteric replacement can lead to improved metabolic stability, enhanced potency, and reduced off-target effects nih.gov. The increased sp³ character and the inherent strain of the cyclopropane (B1198618) ring can alter the conformation of the molecule and its interactions with biological targets.

One of the key advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in linear or branched alkyl chains iris-biotech.dehyphadiscovery.com. Replacing a metabolically labile group with a cyclopropylmethyl moiety can therefore be a successful strategy to improve the pharmacokinetic profile of a drug candidate psu.edupressbooks.pub. For instance, N-dealkylation is a common metabolic pathway for many N-alkyl amines, and the presence of the cyclopropylmethyl group can hinder this process, leading to a longer half-life and improved bioavailability hyphadiscovery.comnih.govnih.gov.

The following table summarizes the key properties conferred by the cyclopropylmethyl group.

| Property | Effect of Cyclopropylmethyl Group |

| Bioisosterism | Can act as a replacement for isopropyl, tert-butyl, or phenyl groups. |

| Metabolic Stability | Increases resistance to oxidative metabolism, particularly N-dealkylation. iris-biotech.dehyphadiscovery.com |

| Potency and Selectivity | Can enhance binding affinity and selectivity for the target protein. nih.gov |

| Conformational Rigidity | The rigid cyclopropyl ring can lock the molecule into a more favorable conformation for target binding. iris-biotech.de |

Influence on Conformational Restriction and Molecular Recognition

A key strategy in modern drug design is the use of conformational restriction, where a flexible molecule is constrained into a specific three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The this compound fragment is an exemplary tool for achieving this goal.

The influence of this building block can be attributed to two main features:

The Piperazin-2-one Ring: This six-membered heterocyclic ring typically adopts a semi-rigid chair or twisted-boat conformation. This inherent structural preference limits the possible orientations of the substituents attached to it, acting as a rigid scaffold that projects functional groups into a defined region of space.

The N-Cyclopropylmethyl Group: The cyclopropyl ring is a small, rigid, and sterically defined aliphatic group. iris-biotech.denih.govresearchgate.net Its compact structure provides a fixed orientation that is not possible with more flexible alkyl chains like isobutyl or n-propyl groups. When attached to the piperazine nitrogen, it influences the conformational equilibrium of the ring and restricts the rotation around the N-CH₂ bond.

By incorporating this building block, medicinal chemists can lock the orientation of other parts of the molecule. For instance, in the synthesis of kinase inhibitors, the this compound moiety can serve as a rigid linker between different pharmacophoric elements, ensuring they are presented to the kinase active site in an optimal geometry for high-affinity binding. This precise positioning is crucial for effective molecular recognition, where the inhibitor fits snugly into its target protein, maximizing favorable interactions and minimizing off-target effects. researchgate.net

Structure Activity Relationship Sar Studies of 4 Cyclopropylmethyl Piperazin 2 One Analogs in Vitro and in Silico Focus

In Vitro Biological Activity Evaluation (Mechanistic/Target-Focused)

Cellular Target Engagement Studies (e.g., CETSA)

Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the engagement of a drug with its intended target protein in a cellular environment. nih.govresearchgate.net The principle of CETSA lies in the stabilization of the target protein upon ligand binding, which results in an increased resistance to thermal denaturation. nih.govresearchgate.net While specific CETSA data for 4-(cyclopropylmethyl)piperazin-2-one is not extensively available in the public domain, the application of this technique to analogous piperazine (B1678402) and piperazin-2-one (B30754) derivatives demonstrates its utility in confirming intracellular target binding.

The typical workflow of a CETSA experiment involves treating intact cells with the compound of interest, followed by heating the cell lysate to a range of temperatures. The soluble protein fraction is then separated from the aggregated, denatured proteins, and the amount of the target protein remaining in the soluble fraction is quantified, often by Western blot or mass spectrometry. nih.govresearchgate.net An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding. For analogs of this compound, CETSA would be instrumental in validating their interaction with specific intracellular targets, a crucial step in preclinical drug development. Mass spectrometry-based CETSA, also known as Thermal Proteome Profiling (TPP), could further be employed to identify novel targets and off-targets of these analogs, providing a broader understanding of their cellular activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in modern drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

For piperazine and keto-piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. For instance, a robust QSAR model was established for a series of piperazine and keto-piperazine derivatives as renin inhibitors, yielding a high correlation coefficient (R²) of 0.846 and a predictive R² of 0.821. openpharmaceuticalsciencesjournal.com Such models are typically built using multiple linear regression (MLR) or more advanced machine learning algorithms, correlating physicochemical descriptors with biological activity.

For a series of this compound analogs, a similar approach could be employed. A predictive QSAR model would involve the following steps:

Data Set Preparation : A series of analogs would be synthesized with systematic variations of the cyclopropylmethyl group, the piperazin-2-one core, and any other substituents. Their biological activity against a specific target would be determined in vitro.

Descriptor Calculation : A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each analog.

Model Development and Validation : Statistical methods would be used to develop a regression model. The predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external validation sets.

The resulting model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

Identification of Key Pharmacophoric Features

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For piperazine-containing compounds, several pharmacophore models have been proposed for various targets. Generally, these models highlight the importance of a basic tertiary amine, a linker, and a central core. nih.gov

For this compound analogs, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor : The carbonyl group of the piperazin-2-one ring is a key hydrogen bond acceptor.

A Basic Nitrogen Atom : The second nitrogen atom of the piperazine ring can act as a hydrogen bond acceptor or be protonated and act as a hydrogen bond donor.

A Hydrophobic Feature : The cyclopropylmethyl group provides a distinct hydrophobic character that can interact with hydrophobic pockets in the target protein.

The relative spatial arrangement of these features would be critical for optimal target binding and biological activity.

Molecular Interaction Analysis

In silico molecular modeling techniques are invaluable for visualizing and understanding the interactions between a ligand and its target protein at an atomic level.

Characterization of Ligand-Protein Interactions (In Silico Models)

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of ligands to their protein targets. For analogs of this compound, docking studies would be performed using the crystal structure of the target protein or a homology model. These studies can reveal key interactions such as:

Hydrogen Bonds : The carbonyl oxygen and the non-substituted nitrogen of the piperazin-2-one ring are potential hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor.

Hydrophobic Interactions : The cyclopropylmethyl group is expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

MD simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time.

Understanding Binding Modes and Allosteric Modulation in Research Targets

The binding mode of this compound analogs can vary depending on the specific target. In some cases, the ligand may bind to the active site (orthosteric binding), directly competing with the endogenous substrate. In other instances, it may bind to a different site on the protein (allosteric binding), modulating the protein's function without directly blocking the active site.

A patent for a compound containing the 4-(cyclopropylmethyl)piperazine moiety, N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide, identifies it as an allosteric activator of the red cell isoform of pyruvate kinase (PKR). google.comgoogle.com This suggests that the 4-(cyclopropylmethyl)piperazine fragment can be part of a larger molecule that functions as an allosteric modulator. In silico studies of such analogs would focus on identifying the allosteric binding pocket and understanding how ligand binding induces conformational changes that lead to the modulation of protein activity. The cyclopropylmethyl group, in this context, could play a crucial role in anchoring the molecule within a specific hydrophobic sub-pocket of the allosteric site.

Analytical Method Development for 4 Cyclopropylmethyl Piperazin 2 One in Chemical Research

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of 4-(Cyclopropylmethyl)piperazin-2-one and for isolating it from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for these purposes, while chiral chromatography is essential for resolving enantiomers.

Reversed-phase HPLC is the most common and versatile method for assessing the purity of N-substituted piperazine (B1678402) derivatives. This technique separates compounds based on their hydrophobicity. For this compound, a C18 column is typically employed, which provides a non-polar stationary phase that interacts with the non-polar regions of the analyte.

A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used to elute the compound from the column. The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation from any starting materials, by-products, or degradation products. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore in the piperazin-2-one (B30754) ring absorbs UV light. In cases where impurities lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be utilized. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.netjocpr.comacs.orgscholarscentral.com

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 210 nm | | Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or DB-17. tsijournals.comscholars.direct

The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas, usually helium or hydrogen. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its sensitivity to organic compounds. For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. researchgate.netscholars.direct In some cases, derivatization may be employed to increase the volatility and thermal stability of piperazine derivatives. researchgate.net

Table 2: Plausible GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

The structure of this compound does not inherently contain a chiral center. However, many derivatives of piperazin-2-one are chiral, and in such cases, the separation of enantiomers is crucial as they can exhibit different pharmacological activities. nih.govmdpi.comwvu.edu Should a chiral variant of this compound be synthesized, chiral chromatography would be the method of choice for determining enantiomeric purity.

Chiral HPLC is the most widely used technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds. rsc.orgrsc.orgnih.gov The mobile phase is typically a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) and a non-polar alkane such as hexane. The choice of the specific CSP and mobile phase composition is critical and often requires empirical optimization to achieve baseline separation of the enantiomers. rsc.org

Table 3: Representative Chiral HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA or Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural information. researchgate.netnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, and the piperazin-2-one ring. The cyclopropyl protons would appear in the upfield region (typically 0-1 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling. The methylene protons adjacent to the nitrogen would be found further downfield. The protons on the piperazin-2-one ring would likely appear as multiplets in the 2.5-4.0 ppm range. The presence of rotamers due to restricted rotation around the amide bond can lead to signal broadening or the appearance of multiple sets of signals at room temperature. rsc.org

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a characteristic signal for the carbonyl carbon of the amide at the downfield end of the spectrum (around 170 ppm). The carbons of the piperazin-2-one ring, the methylene bridge, and the cyclopropyl group would each give rise to distinct signals in the aliphatic region of the spectrum. lew.romdpi.com

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH | ~0.8 - 1.0 | m |

| Cyclopropyl CH₂ | ~0.1 - 0.5 | m |

| N-CH₂-Cyclopropyl | ~2.4 - 2.6 | d |

| Piperazinone CH₂ (C3) | ~3.2 - 3.4 | s |

| Piperazinone CH₂ (C5) | ~3.0 - 3.2 | t |

| Piperazinone CH₂ (C6) | ~2.7 - 2.9 | t |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | ~170 |

| N-CH₂-Cyclopropyl | ~60 |

| Piperazinone CH₂ (C3) | ~50 |

| Piperazinone CH₂ (C5) | ~55 |

| Piperazinone CH₂ (C6) | ~48 |

| Cyclopropyl CH | ~10 |

| Cyclopropyl CH₂ | ~4 |

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.

In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Under EI-MS or through collision-induced dissociation (CID) in tandem MS (MS/MS), the molecule will fragment in a characteristic manner. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the ring nitrogens. xml-journal.netresearchgate.netnih.gov For this compound, a prominent fragment would likely result from the loss of the cyclopropylmethyl group. Cleavage of the piperazin-2-one ring itself would also produce characteristic fragment ions. xml-journal.netresearchgate.net

Table 6: Expected Mass Spectral Data

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 169.1341 | Protonated molecular ion (for C₉H₁₆N₂O) |

| [M-C₄H₇]⁺ | 114.0660 | Loss of the cyclopropylmethyl radical |

| [C₄H₇]⁺ | 55.0548 | Cyclopropylmethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and characterization of chemical compounds. For this compound, IR and UV-Vis spectroscopy provide essential information regarding its functional groups and electronic properties.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features. The lactam (cyclic amide) moiety is expected to show a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. The secondary amine (N-H) within the piperazinone ring will likely present a stretching vibration around 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the cyclopropyl and piperazinone aliphatic portions are anticipated in the 2850-3000 cm⁻¹ region. The presence of the cyclopropyl group may also be indicated by specific C-H stretching absorptions slightly above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Compounds containing chromophores, or light-absorbing groups, will exhibit absorption at specific wavelengths in the UV-Vis spectrum. The this compound molecule contains a carbonyl group within the lactam ring, which acts as a chromophore. This group is expected to result in a weak n→π* transition, with a maximum absorption wavelength (λmax) in the ultraviolet region, typically between 210-230 nm. The absence of extended conjugation in the molecule suggests that it will not absorb significantly in the visible region of the spectrum. This characteristic is important for analytical method development, particularly in High-Performance Liquid Chromatography (HPLC), where UV detection is common. The low intrinsic UV absorbance may necessitate the use of derivatization to enhance detection sensitivity.

| Spectroscopic Technique | Structural Feature | Expected Absorption Range/Wavelength |

|---|---|---|

| Infrared (IR) | Amide C=O Stretch | 1650-1690 cm⁻¹ |

| Infrared (IR) | Amine N-H Stretch | 3200-3400 cm⁻¹ |

| Infrared (IR) | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ |

| Infrared (IR) | Cyclopropyl C-H Stretch | ~3050 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Carbonyl n→π* Transition | 210-230 nm |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For this compound, derivatization can be employed to enhance its detectability in various analytical techniques, particularly chromatography.

Chemical Derivatization for Chromatographic Detection (e.g., UV, MS)

The primary goal of derivatization for chromatographic detection is to improve the analyte's volatility for Gas Chromatography (GC) or to enhance its response to a specific detector, such as a UV or Mass Spectrometry (MS) detector in HPLC or GC.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility of this compound can be increased by targeting the secondary amine in the piperazinone ring. Acylation is a common derivatization technique for amines. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride can be used to replace the active hydrogen on the nitrogen atom with an acyl group. scholars.directscholars.direct This process reduces the polarity of the molecule, making it more volatile and amenable to GC analysis. The resulting derivative will also exhibit characteristic mass spectral fragmentation patterns, aiding in its identification and quantification.

For High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization is particularly useful given the compound's weak intrinsic UV absorption. A derivatizing agent that introduces a strong chromophore can significantly improve detection limits. jocpr.com A suitable reagent for the secondary amine in this compound is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.com The reaction of NBD-Cl with the amine forms a highly conjugated derivative that absorbs strongly in the visible region, allowing for sensitive detection at higher wavelengths where potential interference from matrix components is reduced. jocpr.com

Derivatization for Specific Analytical Applications

Beyond general enhancement of chromatographic detection, derivatization can be tailored for specific analytical purposes, such as improving ionization efficiency in mass spectrometry or enabling chiral separations.

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization can be used to improve the ionization efficiency of the analyte. While not always necessary, certain derivatizing agents can introduce a permanently charged moiety or a group that is more readily ionized, leading to enhanced signal intensity in the mass spectrometer. For piperazine-containing compounds, reagents that introduce a pyridyl or pyrimidyl group have been shown to enhance ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a principle that can be applicable to electrospray ionization (ESI) as well. nih.gov

For chiral analysis , if it were necessary to separate enantiomers of this compound or related chiral impurities, derivatization with a chiral reagent would be a viable strategy. By reacting the compound with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physicochemical properties and can be separated on a non-chiral chromatographic column.

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|---|---|

| GC-MS | Increase Volatility | Acylating Agent | Trifluoroacetic anhydride (TFAA) | Secondary Amine (N-H) |

| HPLC-UV | Enhance UV/Vis Absorption | Chromophoric Labeling Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amine (N-H) |

| LC-MS | Improve Ionization Efficiency | Ionizable Group Introduction | 1-(2-pyridyl)piperazine | - |

| Chiral HPLC | Separate Enantiomers | Chiral Derivatizing Agent | - | Secondary Amine (N-H) |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure piperazin-2-ones is a topic of considerable interest in medicinal chemistry. dicp.ac.cnrsc.org Future research will likely focus on developing novel asymmetric synthetic routes to 4-(Cyclopropylmethyl)piperazin-2-one, moving beyond classical resolution techniques. One promising avenue is the use of transition-metal-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.org This method has shown success for other substituted piperazin-2-ones, offering high yields and enantioselectivities. dicp.ac.cn Research in this area would involve the design of chiral ligands tailored for the specific steric and electronic properties of the cyclopropylmethyl substituent.

Another potential route is the enantioselective C-H arylation of cyclopropylmethylamines, followed by cyclization to the piperazin-2-one (B30754) core. nih.govnih.govacs.org This approach could provide a highly efficient and atom-economical synthesis of chiral derivatives. The development of asymmetric allylic alkylation reactions also presents a viable strategy for constructing the chiral piperazinone scaffold. nih.gov

| Synthetic Route | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, potential for scalability. dicp.ac.cn | Development of specific chiral catalysts and optimization of reaction conditions. |

| Enantioselective C-H Arylation | High atom economy, direct functionalization. nih.govnih.gov | Design of suitable directing groups and chiral ligands for the cyclopropylmethylamine substrate. |

| Asymmetric Allylic Alkylation | Access to diverse substitution patterns. nih.gov | Exploration of various chiral palladium catalysts and reaction partners. |

Exploration of New Reactivity Profiles for Diversification

The unique structural features of this compound, namely the piperazinone core and the cyclopropylmethyl group, offer opportunities for exploring novel reactivity profiles to generate diverse chemical libraries. The piperazinone ring itself can be a versatile scaffold for further functionalization. mdpi.com Future studies could investigate selective C-H functionalization at various positions on the piperazinone ring, allowing for the introduction of a wide range of substituents. mdpi.com

The reactivity of the cyclopropylmethyl group is another area ripe for exploration. The strained cyclopropane (B1198618) ring can participate in various ring-opening reactions, providing access to a different chemical space. nih.govnih.gov Additionally, the methylene (B1212753) bridge offers a potential site for functionalization. Understanding the reactivity of this moiety towards different reagents and reaction conditions will be crucial for the diversification of the this compound scaffold.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational modeling will be an indispensable tool for gaining deeper mechanistic insights into the synthesis and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and reaction pathways of the proposed asymmetric synthetic routes, aiding in the rational design of more efficient catalysts. biomedres.us

Furthermore, molecular dynamics (MD) simulations can provide valuable information on the conformational preferences of the cyclopropylmethyl group and the piperazinone ring. ub.edu Understanding the conformational landscape is crucial for predicting the molecule's interaction with biological targets. nih.gov These computational studies can also guide the design of derivatives with improved properties by predicting their electronic and steric characteristics. mdpi.com

Design of Novel Research Tools and Chemical Probes

The this compound scaffold holds potential for the development of novel research tools and chemical probes. By incorporating reporter groups such as fluorescent tags or biotin (B1667282), derivatives of this compound could be used to study biological processes and identify protein targets. The design of such probes would require a thorough understanding of the structure-activity relationships of this compound derivatives.

For instance, piperazine-based compounds have been investigated as inhibitors of various enzymes. broadinstitute.orgbenthamdirect.com Future research could focus on designing and synthesizing derivatives of this compound as specific inhibitors for enzymes of interest. The development of activity-based probes could also enable the visualization and identification of target enzymes in complex biological systems.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of the synthesis and evaluation of this compound derivatives with automated synthesis and high-throughput experimentation (HTE) platforms will be crucial for accelerating the discovery of new bioactive molecules. youtube.com Automated flow synthesis can enable the rapid and efficient production of libraries of analogs with diverse substitution patterns. youtube.com This technology allows for precise control over reaction parameters, leading to improved yields and purity.

High-throughput screening (HTS) can then be employed to rapidly evaluate the biological activity of these compound libraries against a wide range of targets. eurofinsdiscovery.comnih.gov The data generated from HTS campaigns can be used to build structure-activity relationship (SAR) models, which can in turn guide the design of subsequent generations of compounds with improved potency and selectivity. This iterative cycle of design, automated synthesis, and high-throughput screening will be a powerful engine for the discovery of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 4-(cyclopropylmethyl)piperazin-2-one and its derivatives?

The compound is commonly synthesized via reductive amination or nucleophilic substitution. For example, in a patent application (EP 3,858,835 A1), 1-(cyclopropylmethyl)piperazine (276) was synthesized by deprotection of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (275) using trifluoroacetic acid (TFA) in dichloromethane (DCM). Subsequent steps involved coupling with cyclohexanone derivatives using sodium triacetoxyborohydride (NaHB(OAc)₃) as a reducing agent, yielding stereoisomeric intermediates (e.g., compounds 277 and 278) . Purification via column chromatography and hydrogenation (using Pd/C) further generated bioactive derivatives like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (279) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Mass spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 238 [M + H]+ for intermediate 279) .

- Nuclear magnetic resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) provides stereochemical details. For example, compound 277 shows distinct aromatic proton signals (δ 7.29–7.10 ppm) and piperazine/cyclopropylmethyl resonances (δ 2.81–0.10 ppm) .

- Chromatography : Prep-TLC or column chromatography isolates stereoisomers .